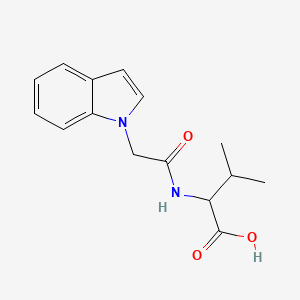

N-(1H-indol-1-ylacetyl)valine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-indol-1-ylacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-10(2)14(15(19)20)16-13(18)9-17-8-7-11-5-3-4-6-12(11)17/h3-8,10,14H,9H2,1-2H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZVYBCKGQLUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h Indol 1 Ylacetyl Valine and Its Analogues

Strategies for N-Acylation of 1H-Indole Derivatives

A primary step in the synthesis is the attachment of an acetyl group to the nitrogen atom of the indole (B1671886) ring (N-1 position). This is distinct from the more common C-3 substituted indole acetic acid derivatives. A general and effective method involves the N-alkylation of the indole nucleus with a haloacetate derivative. nih.gov For instance, 6-bromoindole (B116670) can be treated with sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to form the corresponding sodium salt, which then reacts with an alkyl bromoacetate (B1195939) (e.g., methyl bromoacetate) to yield the N-substituted indole ester. nih.gov Subsequent hydrolysis of the ester group under basic conditions, for example with sodium hydroxide (B78521) in methanol/water, affords the required indole-1-acetic acid intermediate. nih.gov

Another approach for N-acylation utilizes thioesters as a stable acyl source, reacting with the indole in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene at elevated temperatures. nih.gov This method offers high chemoselectivity for N-acylation over C-acylation and avoids the use of more reactive and sensitive acyl chlorides. nih.gov

Amide Bond Formation Techniques for Valine Conjugation

The crucial step in the synthesis is the formation of the amide (or peptide) bond between the carboxylic acid of indole-1-acetic acid and the amino group of valine. A variety of coupling reagents and techniques, common in peptide synthesis, can be employed for this transformation. qyaobio.comlibretexts.org The selection of the appropriate method is critical to ensure high yield and to minimize side reactions, particularly racemization of the chiral center in valine. organic-chemistry.org

Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. qyaobio.comrsc.org Other reagent classes include phosphonium (B103445) salts and uronium/aminium salts. qyaobio.com More modern and sustainable approaches advocate for the use of borate (B1201080) esters or reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) which can promote amide bond formation with low epimerization. organic-chemistry.orgucl.ac.uk

| Coupling Reagent/Method | Typical Conditions | Notes | Source |

| EDCI/HOBt | Anhydrous THF or DMF, 0 °C to room temperature | Widely used, suppresses racemization. | rsc.org |

| DCC | Dichloromethane or ethanol | Effective coupling agent, but the dicyclohexylurea byproduct can be difficult to remove. | |

| Acid Chloride | Thionyl chloride to form acid chloride, then react with amine | Highly reactive, may not be suitable for sensitive substrates. | researchgate.net |

| T3P | Pyridine | Enables low-epimerization amide bond formation. | organic-chemistry.org |

| Boron Catalysts | Borate esters | Promotes direct amidation of carboxylic acids with amines. | ucl.ac.uk |

| Ynamides | Mild conditions | Acts as a coupling reagent with excellent selectivity and no detected racemization. | organic-chemistry.org |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of N-(1H-indol-1-ylacetyl)valine is highly dependent on the optimization of reaction parameters for both the N-acylation and the amide coupling steps.

For the N-alkylation of indole, the choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are effective for deprotonating the indole nitrogen, allowing for efficient reaction with the alkyl haloacetate. nih.gov The reaction is typically stirred for several hours to ensure complete formation of the indole anion before the electrophile is added. nih.gov

In the amide coupling step, reaction temperature is a key factor in preventing racemization of the valine stereocenter. Conducting the reaction at low temperatures (e.g., 0 °C) before allowing it to warm to room temperature is a standard practice to maintain stereochemical integrity. rsc.org The stoichiometry of the reactants, including the coupling agents and any additives, must be carefully controlled. For example, using slight excesses of the coupling agents (e.g., 1.2 equivalents) is common to drive the reaction to completion. rsc.org A gram-scale N-acylation of an indole using a thioester has been reported with a 62% isolated yield, demonstrating the potential for practical synthesis. nih.gov

| Reaction Step | Reactants | Conditions | Yield | Source |

| N-Alkylation | 6-Bromoindole, Methyl bromoacetate | NaH, DMF, room temp | Not specified for this step alone, part of a multi-step synthesis. | nih.gov |

| N-Acylation | 3-Methyl-1H-indole, S-methyl butanethioate | Cs₂CO₃, xylene, 140 °C, 12 h | 62% | nih.gov |

| Amide Coupling | Indomethacin-amino acid, Glucosamine derivative | EDCI, HOBt, THF, 0 °C to room temp, 16 h | ~28% (optimized) | rsc.org |

| Amide Coupling | Carboxylic acid, Amine | T3P, Pyridine | High yields reported generally. | organic-chemistry.org |

Stereoselective Synthesis Approaches for N-(1H-indol-1-ylacetyl)-L/D-valine

Given that valine is a chiral amino acid, controlling the stereochemistry during the synthesis is paramount to obtaining the desired enantiomerically pure L- or D-conjugate. The primary challenge is the potential for epimerization at the α-carbon of valine during the activation of the carboxylic acid and subsequent amide bond formation. organic-chemistry.org

The most direct strategy for a stereoselective synthesis is to start with an enantiomerically pure starting material, either L-valine or D-valine, and to employ coupling conditions known to minimize racemization. organic-chemistry.org As mentioned, the use of coupling additives like HOBt with EDCI at low temperatures is a well-established method to preserve stereochemical integrity. rsc.org Reagents specifically designed for low-epimerization peptide couplings, such as T3P or ynamides, are excellent choices for this purpose. organic-chemistry.org

More advanced strategies for stereoselective synthesis of unnatural amino acids have been developed, such as the C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, which can provide high diastereoselectivity. nih.gov While more complex, these methods highlight the sophisticated techniques available to ensure stereocontrol in amino acid chemistry. nih.govmdpi.com

Preparation of Structurally Related N-(1H-indol-1-ylacetyl)amino Acid Conjugates

The synthetic methodologies described are not limited to valine and can be readily adapted to prepare a wide range of structurally related N-(1H-indol-1-ylacetyl)amino acid conjugates. By substituting valine with other amino acids (or their esters), a library of analogues can be synthesized.

Research has shown the successful synthesis of various indole-amino acid conjugates. For example, a method involving the rearrangement of nitrile imines has been used for the N-acylation of unprotected amino acids such as D,L-alanine, D,L-phenylalanine, and L-isoleucine. nih.gov Similarly, the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine has been reported in detail, providing a direct template for the synthesis of other amino acid conjugates. nih.gov The synthesis of indomethacin-amino acid conjugates, including those with L-alanine, further illustrates the broad applicability of these coupling strategies to indole-based acetic acids. rsc.org

| Analogue | Amino Acid Component | Synthetic Context | Source |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | Glycine (B1666218) | Synthesis of selective bacterial cystathionine (B15957) γ-lyase inhibitors. | nih.gov |

| Indomethacin-L-Ala-OH | L-Alanine | Synthesis of glucosamine-NSAID bioconjugates. | rsc.org |

| N-acyl-D,L-phenylalanine derivative | D,L-Phenylalanine | Amide bond formation via rearrangement of nitrile imines. | nih.gov |

| N-acyl-L-isoleucine derivative | L-Isoleucine | Amide bond formation via rearrangement of nitrile imines. | nih.gov |

| Methyl (2S,3S)-2-[(1H-indol-3-ylacetyl)amino]-3-methylpentanoate | L-Isoleucine methyl ester | Synthesis of new indole carboxamides based on amino acids. (Note: Indol-3-yl) | researchgate.net |

Isolation and Purification Protocols for Synthetic Intermediates and the Target Compound

The isolation and purification of the intermediates and the final this compound product are crucial for obtaining a compound of high purity. Standard laboratory techniques are employed throughout the synthetic sequence.

Reaction progress is typically monitored by thin-layer chromatography (TLC). rsc.org Upon completion, a common workup procedure for organic-soluble compounds involves quenching the reaction (e.g., with water), followed by extraction into an organic solvent like ethyl acetate (B1210297) (EtOAc). nih.govrsc.org The organic layer is then washed sequentially with acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO₃) aqueous solutions to remove unreacted starting materials and reagents, followed by a wash with brine. rsc.org The organic phase is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. rsc.org

For the final carboxylic acid product, purification can often be achieved by precipitation. After the workup, the pH of the aqueous layer can be adjusted to acidic (e.g., pH 1-2) with a strong acid like HCl, causing the desired carboxylic acid product to precipitate out of the solution. nih.gov The solid can then be collected by filtration. nih.gov

Further purification of both intermediates and final products is commonly achieved by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system. nih.govopen.ac.uk

Conformational Analysis and Structure Activity Relationship Sar Studies of N 1h Indol 1 Ylacetyl Valine

Conformational Preferences and Dynamics in Solution and Solid State

In the solid state, studies on the positional isomer, N-(indol-3-ylacetyl)-L-valine, have shown a folded conformation where the amino acid backbone is brought closer to the indole (B1671886) ring. iucr.orgresearchgate.net This folding is a common feature in N-(indol-3-ylacetyl)-amino acid conjugates. iucr.org While a direct crystal structure for N-(1H-indol-1-ylacetyl)valine is not available, it is plausible that similar folded conformations could be adopted to minimize steric hindrance.

In solution, NMR studies on N-acyl amino acids often reveal the presence of cis and trans rotamers around the amide bond. rsc.org The steric bulk of the valine side chain would be expected to favor the trans conformation, which is generally more stable for N-acylated amino acids (with the exception of proline). rsc.org

The linkage of the acetylvaline moiety to the N1 position of the indole ring introduces specific conformational constraints. The rotational barrier around the N1-C(acyl) bond is a key determinant of the molecule's flexibility. Studies on other N1-substituted indoles have shown that the barrier to rotation can be influenced by the nature of the substituent. nih.govresearchgate.netacs.org For this compound, the acetyl group's carbonyl oxygen can interact with the indole ring's π-system, potentially influencing the preferred orientation.

Computational studies on related N-acyl indoles suggest that the rotational barrier around the N-C bond is significant enough to lead to distinct conformers. The flexibility at this linkage allows the indole and acetylvaline moieties to orient themselves in various spatial arrangements, which could be crucial for binding to biological targets. The presence of substituents on the indole ring can further modulate this flexibility. mdpi.com

Stereochemical Influences on Biological Activity of this compound Enantiomers

This compound possesses a chiral center at the α-carbon of the valine residue, leading to the existence of two enantiomers: N-(1H-indol-1-ylacetyl)-L-valine and N-(1H-indol-1-ylacetyl)-D-valine. Stereochemistry is often a critical factor in the biological activity of molecules, as biological targets such as enzymes and receptors are chiral.

In studies of auxin-like activity of indole-3-acetic acid amino acid conjugates, the L-amino acid conjugates are generally found to be more biologically active than their D-enantiomers. ashs.orgplanthealth.es This is attributed to the stereospecificity of the enzymes responsible for their metabolism or interaction with auxin receptors. ashs.org For instance, in plant tissue culture, N-(indol-3-ylacetyl)-L-alanine was found to be highly active, while N-(indol-3-ylacetyl)-L-valine was moderately active. iucr.org It is reasonable to hypothesize that a similar stereochemical preference would be observed for the biological activities of this compound enantiomers.

| Enantiomer | Expected Relative Biological Activity (inferred) | Rationale |

| N-(1H-indol-1-ylacetyl)-L-valine | Higher | Biological systems often show a preference for L-amino acids. planthealth.es |

| N-(1H-indol-1-ylacetyl)-D-valine | Lower | D-amino acid conjugates may not be recognized as efficiently by target enzymes or receptors. ashs.org |

Structure-Activity Relationship Studies of this compound Analogues

SAR studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are essential for its biological activity. For this compound, key areas for modification include the indole ring and the amino acid moiety.

Substituents on the indole ring can significantly affect the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. SAR studies on the related indole-3-acetic acid derivatives have provided valuable insights. youtube.compharmacy180.comslideshare.net

For instance, in the context of anti-inflammatory activity of indole acetic acid derivatives, substitutions at the 5-position of the indole ring with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) have been shown to enhance activity compared to the unsubstituted analogue. youtube.compharmacy180.comslideshare.net Conversely, acylation of the indole nitrogen with aryl or alkyl carboxylic acids generally leads to a decrease in this specific activity. pharmacy180.comslideshare.net

| Indole Ring Position | Substituent | Inferred Effect on a Hypothetical Biological Activity | Reference for Related Compounds |

| 5-position | -OCH3 | Potential for increased activity | youtube.compharmacy180.comslideshare.net |

| 5-position | -F | Potential for increased activity | youtube.compharmacy180.comslideshare.net |

| 5-position | -N(CH3)2 | Potential for increased activity | pharmacy180.comslideshare.net |

| 2-position | -CH3 | Potential for increased activity | youtube.com |

| N1-position | Acylation | Potential for decreased activity (in some contexts) | pharmacy180.comslideshare.net |

It is important to note that these are general trends observed for a different class of indole derivatives and the specific effects on this compound would depend on the biological target being studied.

The nature of the amino acid conjugated to the indole-1-acetic acid can dramatically alter the compound's properties and biological activity. Key factors include the size, polarity, and charge of the amino acid side chain.

In studies of N-acyl amino acids and their interactions with various biological targets, changing the amino acid from valine to others like glycine (B1666218), alanine (B10760859), or leucine (B10760876) has been shown to modulate activity. nih.govnih.gov For example, replacing valine with a less bulky amino acid like glycine or alanine could reduce steric hindrance and potentially improve binding to a target. Conversely, a more lipophilic amino acid like leucine might enhance membrane permeability.

The biological activity of indole-3-acetic acid-amino acid conjugates as plant growth regulators is also highly dependent on the amino acid. For example, N-(IAA)-L-Alanine is highly active, while N-(IAA)-L-Valine is moderately active, and N-(IAA)-α-aminoisobutyric acid is nearly inactive. iucr.org This highlights the sensitivity of biological systems to the structure of the amino acid conjugate.

| Amino Acid Moiety | Key Feature | Potential Impact on Compound Behavior (inferred) | Reference for Related Compounds |

| Glycine | No side chain | Increased flexibility, reduced steric hindrance | nih.gov |

| Alanine | Small, non-polar side chain | Reduced steric bulk compared to valine | nih.gov |

| Leucine | Larger, lipophilic side chain | Increased lipophilicity, may enhance membrane interaction | chemrxiv.org |

| Aspartic Acid | Acidic side chain | Increased polarity, potential for ionic interactions | nih.gov |

Linker Modifications and their Role in Mediating Interactions

The acetylvaline moiety connected at the N-1 position of the indole ring in this compound constitutes a critical linker region that dictates the molecule's spatial orientation and its potential interactions with biological targets. While direct structure-activity relationship (SAR) studies focusing on the linker modifications of this compound are not extensively documented in publicly available research, the principles derived from analogous indole-containing compounds provide a strong framework for understanding its potential. The nature of the linker—its length, flexibility, and the presence of specific functional groups—is paramount in defining the pharmacological profile of such molecules.

Research on related indole derivatives, particularly N-substituted and C-3 substituted analogues, has established that the linker is not merely a spacer but an active participant in molecular recognition. nih.govsemanticscholar.org Modifications to the linker can significantly alter a compound's binding affinity, selectivity, and functional activity by influencing how the key pharmacophoric elements, the indole nucleus and the amino acid residue, are presented to a target protein. nih.govnih.gov

Key aspects of the acetyl linker's role include:

Conformational Rigidity and Flexibility: The acetyl group introduces a degree of rotational freedom around the amide bond. This flexibility allows the molecule to adopt various conformations, which can be crucial for fitting into a binding pocket. However, excessive flexibility can be entropically unfavorable for binding. Therefore, modifications that constrain the linker, such as introducing cyclic structures or double bonds, can lock the molecule into a more bioactive conformation, enhancing potency.

Length and Spacing: The length of the linker between the indole ring and the valine residue is a determinant of biological activity. In related scaffolds, altering the linker length has been shown to be a critical optimization strategy. nih.gov An optimal linker length correctly positions the terminal functional groups for essential interactions, such as hydrogen bonds or hydrophobic contacts, within a receptor's active site. Elongating or shortening the acetyl linker in this compound would directly impact the distance between the indole and valine moieties, potentially disrupting or fostering key binding interactions.

Introduction of Functional Groups: The linker can be modified to incorporate additional functional groups that can serve as new interaction points. For instance, adding hydrogen bond donors or acceptors, or introducing charged groups, can lead to new, favorable interactions with a target protein. In the development of inhibitors for various enzymes, the linker region is often a primary site for modification to fine-tune the compound's properties. nih.gov

In studies on N-substituted indole derivatives, the nature of the substituent at the N-1 position has been shown to significantly influence biological activity. nih.govmdpi.com For example, the introduction of different alkyl or aryl groups at this position can modulate properties like hydrophobicity and steric bulk, which in turn affect target engagement. mdpi.com While these are not direct modifications of the acetylvaline linker itself, they highlight the sensitivity of the N-1 position to substitution and its role in mediating biological effects.

The table below summarizes findings from related indole compounds where linker modifications have been shown to impact biological activity, illustrating the principles that would apply to this compound.

| Compound Series | Linker Modification | Observed Effect on Activity | Reference |

| Bis-indole Derivatives | Variation in connectivity between indole rings (e.g., 5-5' vs. 6-6' linkage) | Altered the shape and potency of HIV-1 fusion inhibition. | nih.gov |

| Indole-2-Carboxamides | Modification of the alkyl linker between the amide and a phenyl ring. | A flexible ethylene (B1197577) linker was found to be optimal for CB1 receptor modulation; replacement with more rigid linkers (pyrrolidinyl, phenyl) reduced potency. | |

| Indole-based Sulfonamides | Elongation of the alkyl linker between an amide group and a cycloalkyl ring. | Increased inhibitory potency against certain enzymes. | |

| N-substituted Indoles | Introduction of ester substituents of varying hydrophobicity at the N-1 position. | Modulated hemolytic activity, with less hydrophobic substituents showing lower toxicity. | mdpi.com |

These examples from related compound classes underscore the critical role of the linker in mediating biological interactions. For this compound, any modification to the acetylvaline linker—be it changing its length, rigidity, or adding new functional groups—would be expected to have a profound impact on its conformational preferences and its subsequent structure-activity relationship.

Biochemical and Mechanistic Investigations of N 1h Indol 1 Ylacetyl Valine

Interactions with Specific Biomolecular Targets (Non-Enzymatic and Non-Receptor Binding)

The interaction of N-(1H-indol-1-ylacetyl)valine with biomolecular targets has been elucidated primarily through crystallographic studies, revealing specific binding modes that dictate its biological activity.

The most detailed insight into the binding of this compound comes from its co-crystallization with tryptophan synthase from Salmonella typhimurium. The crystal structure, available in the Protein Data Bank (PDB) under the accession code 1K7F, shows the compound bound to the active site of the alpha-subunit of the enzyme. rcsb.orgnih.gov

The binding orientation of this compound is distinct from other indole-3-acetyl amino acids due to its hydrophobic valine side chain. This hydrophobicity forces the molecule into a different conformation within the alpha-active site compared to analogues with more polar amino acid conjugates, such as indole-3-acetylglycine. rcsb.org In this orientation, the indole (B1671886) moiety is positioned within the active site, leading to the inhibition of the alpha-subunit's catalytic activity, which is the cleavage of indole-3-glycerol phosphate (B84403) to indole and glyceraldehyde-3-phosphate.

| Parameter | Details for PDB Entry 1K7F |

|---|---|

| PDB ID | 1K7F |

| Title | Crystal Structure of Wild-type Tryptophan Synthase Complexed with N-[1H-indol-3-yl-acetyl]valine acid |

| Bound Ligand | N-(1H-indol-3-ylacetyl)valine (IAV) |

| Target Protein | Tryptophan Synthase |

| Organism | Salmonella typhimurium |

| Key Finding | The hydrophobic valine side chain leads to a unique binding orientation in the alpha-active site, causing inhibition. rcsb.org |

Tryptophan synthase is a classic model for allostery, with communication occurring between its alpha and beta subunits. While some indole-3-acetyl amino acids act as both inhibitors of the alpha-subunit and allosteric effectors of the beta-subunit, this compound functions solely as an alpha-subunit inhibitor. rcsb.org

The unique binding mode of this compound in the alpha-active site prevents the closure of a key structural element, the alpha-subunit's loop L6. rcsb.org The closure of this loop is a critical conformational change required for the allosteric signal to be transmitted to the beta-subunit. Consequently, this compound does not induce the allosteric activation of the beta-subunit, distinguishing its mechanism from other related compounds.

Enzymatic Hydrolysis and Biotransformation Pathways in In Vitro Systems

As a conjugate of indole-3-acetic acid, this compound is part of a class of compounds that can be hydrolyzed to release the free auxin and the corresponding amino acid. This process is crucial for regulating auxin levels in plants.

While the existence of an "Indole-3-acetyl-valine synthetase" enzyme that catalyzes the formation of the compound from indole-3-acetic acid and valine has been noted, specific enzymes that catalyze the hydrolysis of the N-acyl bond in this compound have not been explicitly detailed in the available literature. ontosight.ai However, the hydrolysis of auxin-amino acid conjugates is a well-established metabolic process in plants, often carried out by enzymes belonging to the ILR1/ILL family of amidohydrolases. These enzymes are known to cleave the amide bond of various indole-3-acetyl amino acid conjugates, thereby releasing active auxin. General studies on the hydrolysis of indole-3-acetic acid esters under alkaline conditions also suggest the lability of such conjugates. researchgate.netnih.gov

Influence on Cellular Processes and Signaling Pathways in Non-Human Cellular Models

The primary role of this compound in non-human cellular models is observed in plants, where it functions as a stored form of auxin.

Exploration of Molecular Targets and Downstream Effects

Direct molecular targets and the resultant downstream effects of this compound have not been documented in the reviewed scientific literature. However, by examining related indole derivatives and N-acyl amino acids, potential areas of interaction can be hypothesized.

Indole derivatives are a versatile class of compounds known to interact with a wide array of biological targets. nih.gov They can function as signaling molecules in both prokaryotic and eukaryotic systems. nih.gov For instance, certain indole derivatives produced by gut microbiota from tryptophan can interact with host receptors such as the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR), influencing immune responses and metabolic homeostasis. nih.govnih.gov Downstream effects of such interactions include the modulation of cytokine production and the enhancement of the intestinal epithelial barrier. nih.gov

N-acyl amino acids, a broader class to which this compound belongs, are recognized as endogenous signaling molecules. nih.gov Their molecular targets can be diverse, ranging from G-protein coupled receptors to ion channels. The specific fatty acid and amino acid components largely determine the target and subsequent biological activity.

Given that this compound is a conjugate of an indole moiety and valine, its molecular targets could potentially involve receptors and enzymes that recognize either of these components.

Investigation of Intracellular Localization and Accumulation

There is no specific data on the intracellular localization and accumulation of this compound. However, the conjugation of molecules with amino acids is a known strategy to enhance their cellular uptake and accumulation.

Studies have shown that conjugating a compound with valine can significantly improve its intracellular accumulation. nih.gov This is often mediated by amino acid transporters present on the cell membrane, such as the large neutral amino acid transporters (LATs). nih.gov These transporters would recognize the valine portion of this compound, facilitating its entry into the cell. Once inside, the compound could potentially be sequestered in specific organelles or undergo metabolic processing. The indole moiety, being lipophilic, might also facilitate membrane passage and influence its distribution within the cell.

Mechanisms of Action in Model Biological Systems (e.g., Microbial, Plant, Lower Organism)

While direct studies on this compound are absent, the known activities of related compounds in model systems provide a basis for predicting its potential mechanisms of action.

Modulation of Growth and Development in Plant Systems (Auxin-like activity, if any)

The indole-3-acetyl group is the core structure of the primary plant hormone auxin, indole-3-acetic acid (IAA). Therefore, it is plausible that this compound could exhibit auxin-like activity. Plant auxins regulate a vast array of developmental processes, including cell division and elongation, root formation, and tropic responses.

The primary mechanism of auxin action involves its binding to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. beilstein-journals.org This binding promotes the degradation of Aux/IAA transcriptional repressors, thereby de-repressing auxin response factors (ARFs) and leading to the transcription of auxin-responsive genes. beilstein-journals.org A synthetic auxin analog, AAL1, has been shown to function through this pathway, albeit with weaker effects than IAA. nih.gov

It is conceivable that this compound could be recognized by the auxin perception machinery. Alternatively, it might be hydrolyzed within the plant tissues to release an indole-acetyl moiety, which could then act as an auxin precursor. The presence of the valine conjugate could influence its uptake, transport, and susceptibility to enzymatic cleavage within the plant.

Interestingly, high concentrations of valine alone have been shown to inhibit shoot growth in peach trees by creating an imbalance in branched-chain amino acids. wikipedia.org This suggests that if this compound were to be metabolized, the released valine could also exert its own effects on plant development.

Interactions with Microbial Metabolic Pathways (if applicable to indole derivatives)

Indole and its derivatives are known to play significant roles in microbial communities. They can act as signaling molecules that regulate biofilm formation, virulence, and antibiotic resistance. nih.govwikipedia.org For example, some indole derivatives can antagonize the development of biofilms formed by beneficial bacteria on plant roots, such as Bacillus subtilis. nih.govwikipedia.org

Indole derivatives can also possess direct antimicrobial properties. nih.gov The specific mechanism of action can vary, but may involve disruption of cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. The metabolism of tryptophan by gut microbiota leads to the production of various indole derivatives that can modulate the composition and function of the microbial community. nih.gov

Given its structure, this compound could potentially interact with microbial systems in several ways. It might be metabolized by microbial enzymes, releasing the indole-acetyl and valine moieties, which could then influence microbial physiology. Alternatively, the intact molecule could interact with microbial receptors or enzymes, potentially inhibiting growth or modulating signaling pathways. For instance, some indole derivatives have been shown to have nematicidal activity against organisms like C. elegans. nih.gov

Theoretical and Computational Investigations of N 1h Indol 1 Ylacetyl Valine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For N-(1H-indol-1-ylacetyl)valine, these calculations would provide a deep understanding of its intrinsic chemical nature.

Research Focus and Findings: A primary goal of QM studies is to determine the molecule's most stable three-dimensional geometry by optimizing its structure to a minimum on the potential energy surface. From this optimized geometry, a wealth of electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another key output. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential around the carbonyl oxygens and the indole (B1671886) ring's π-system, indicating sites susceptible to electrophilic attack, while the valine's carboxylic acid proton and the indole N-H (if deprotonated) would show positive potential.

Computational studies on related molecules like (4-chloro-1H-indol-1-yl)acetic acid demonstrate that substituents on the indole ring and the N-alkylation significantly perturb the molecular orbital structure and electron density distribution. For this compound, the attachment at the N-1 position would influence the aromaticity and electronic character of the indole ring system differently than a C-3 attachment.

Table 1: Hypothetical Quantum Mechanical Properties of this compound. This table presents plausible values for key electronic properties that would be determined through DFT calculations, based on typical values for similar indole derivatives.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the exploration of conformational landscapes and stability in different environments (e.g., in a vacuum or in a solvent like water).

Research Focus and Findings: For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are crucial for identifying the most populated conformations. The simulation would track the molecule's trajectory over nanoseconds or even microseconds, revealing how the valine side chain and the acetyl linker move relative to the indole ring. Analysis of these trajectories, often visualized using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, indicates the stability of the molecule's structure and the flexibility of its different regions. mdpi.com

Studies on similar indole derivatives and peptides use MD to understand how intramolecular hydrogen bonds and interactions with solvent molecules influence the preferred shapes. mdpi.comnih.gov For this compound, MD could reveal stable conformations where the valine side chain folds back to interact with the indole ring or extends away from it. This information is vital for understanding how the molecule might fit into a protein's binding site.

Table 2: Hypothetical Conformational Analysis Data from MD Simulations. This table illustrates the type of data generated from MD simulations, showing different stable conformations, their relative energies, and estimated populations at equilibrium.

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and helps in understanding the molecular basis of a ligand's biological activity.

Research Focus and Findings: If this compound were to be investigated as a potential inhibitor of an enzyme or a ligand for a receptor, molecular docking would be the first step. The process involves placing the 3D structure of the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity. The results are ranked by a docking score, with lower (more negative) scores generally indicating a more favorable binding interaction. orientjchem.orgajchem-a.com

Docking studies on various indole derivatives have successfully identified key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding. nih.govfrontiersin.org For this compound, docking simulations would identify which amino acid residues in a target protein's active site interact with the indole ring, the amide group, and the valine's isopropyl and carboxylic acid groups. For instance, the indole ring could form hydrophobic or π-stacking interactions with aromatic residues like phenylalanine or tyrosine, while the carbonyl and N-H groups of the amide linker could form hydrogen bonds with polar residues. nih.gov

Table 3: Representative Ligand-Protein Docking Results. This table provides an example of typical outputs from a molecular docking study, showing the predicted binding affinity and key molecular interactions for this compound with hypothetical protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Research Focus and Findings: To build a QSAR model for a class of compounds including this compound, one would first need experimental data on the biological activity (e.g., IC₅₀ values) of a set of structurally related molecules. Then, various molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the activity. mdpi.com

A robust QSAR model, validated through internal and external statistical tests (e.g., R², Q², R²_pred), can be used to predict the activity of new, unsynthesized compounds. scienceworldjournal.orgarchivepp.com For indole derivatives, QSAR studies have helped identify which structural features are most important for a given biological effect. nih.govorientjchem.org A QSAR model built around this compound and its analogues could reveal, for example, how the size of the amino acid conjugate or the substitution pattern on the indole ring influences its potency.

Table 4: Typical Validation Parameters for a QSAR Model. This table shows key statistical metrics used to assess the robustness, reliability, and predictive power of a QSAR model.

In Silico Assessment of Mechanistic Hypotheses

Computational chemistry can be used to investigate potential chemical reaction mechanisms, providing insights that are difficult or impossible to obtain through experiment alone.

Research Focus and Findings: This type of investigation is relevant for understanding the metabolism or chemical degradation of this compound. For example, one could computationally model the hydrolysis of the amide bond that links the indole-1-acetyl moiety to the valine. Using QM methods, researchers can map the entire reaction pathway, identifying transition states and calculating the activation energies for each step.

Such studies have been performed for the synthesis and reactions of other indole derivatives. mdpi.commdpi.com By comparing the energy barriers for different potential pathways, one can predict the most likely mechanism. For this compound, this could involve modeling its hydrolysis catalyzed by an acid, a base, or a specific enzyme. The results would help predict the compound's stability under different conditions and identify its likely metabolic products.

Table of Compounds

Future Research Directions for N 1h Indol 1 Ylacetyl Valine

Design and Synthesis of Advanced N-(1H-indol-1-ylacetyl)valine Derivatives with Enhanced Properties

The structural framework of this compound offers a versatile scaffold for chemical modification to generate derivatives with potentially enhanced biological activities and refined properties. Future research should focus on a systematic approach to its derivatization.

Key Research Objectives:

Structure-Activity Relationship (SAR) Studies: A primary goal would be to establish a comprehensive SAR profile. This involves synthesizing a library of derivatives by modifying both the indole (B1671886) ring and the valine residue. For instance, substitutions at various positions on the indole nucleus (e.g., with halogens, hydroxyl, or methoxy (B1213986) groups) could significantly alter the compound's electronic and steric properties, thereby influencing its biological interactions. nih.govtandfonline.com Similarly, modifications to the valine side chain could be explored.

Improving Physicochemical Properties: Derivatives could be designed to optimize properties such as solubility, stability, and bioavailability. For example, the synthesis of prodrugs or the incorporation of polar functional groups could enhance aqueous solubility, a crucial factor for many biological applications. researchgate.net

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes is another important research direction. openmedicinalchemistryjournal.com This could involve exploring green chemistry approaches, such as the use of solid acid catalysts or microwave-assisted synthesis, which have been successfully applied to other indole derivatives. openmedicinalchemistryjournal.com Chemo-enzymatic methods, which combine the advantages of chemical and enzymatic synthesis, could also be investigated for a more sustainable production of these compounds. researchgate.net

Potential Derivative Classes and Synthetic Strategies:

| Derivative Class | Synthetic Strategy | Potential Enhancement |

| Halogenated Indole Derivatives | Electrophilic halogenation | Altered lipophilicity and binding affinity |

| Hydroxylated/Alkoxylated Indole Derivatives | Nucleophilic substitution or demethylation | Increased polarity and potential for hydrogen bonding |

| Modified Amino Acid Residues | Use of non-proteinogenic amino acids in synthesis | Exploration of novel structural space and interactions |

| Peptide Conjugates | Solid-phase peptide synthesis | Targeted delivery or altered metabolic stability |

| Fused-Ring Systems | Annulation reactions | Creation of rigidified analogs with potentially higher affinity |

Development of Novel Methodologies for Studying Its Biological Interactions

To understand the mechanism of action of this compound and its derivatives, the development and application of novel methodologies to study their interactions with biological macromolecules are essential.

Key Methodological Advancements:

Chemical Proteomics for Target Identification: Chemical proteomics offers a powerful, unbiased approach to identify the protein targets of small molecules. cooper.edunih.gov Future studies could employ both probe-based and label-free methods.

Affinity-Based Probes: This involves synthesizing a derivative of this compound functionalized with a reporter tag (e.g., biotin (B1667282) or an alkyne) to "fish out" its binding partners from cell lysates. frontiersin.orgnih.gov

Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) can identify protein targets by observing changes in their stability upon ligand binding, thus avoiding the need for chemical modification of the compound. researchgate.netnih.gov

Advanced Biophysical Techniques: A suite of biophysical methods can be employed to characterize the binding kinetics and thermodynamics of the compound with its identified targets.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques can provide real-time data on the association and dissociation rates of the interaction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction. nih.gov

High-Throughput Screening (HTS) Assays: Once a primary target is identified, HTS assays can be developed to screen for more potent derivatives. Fluorescence polarization and proximity-based assays like FRET (Förster Resonance Energy Transfer) are suitable for this purpose. nih.govnih.gov

Table of Potential Methodologies:

| Methodology | Application | Information Gained |

| Affinity Chromatography | Target protein pull-down | Identification of binding partners |

| Cellular Thermal Shift Assay (CETSA) | Target engagement validation in cells | Confirmation of in-cell target binding |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic characterization | Binding affinity, enthalpy, and entropy |

| Surface Plasmon Resonance (SPR) | Kinetic analysis | Association and dissociation rate constants |

| X-ray Crystallography / Cryo-EM | Structural determination of complex | High-resolution 3D structure of the binding site |

Exploration of Uncharted Biochemical Pathways Influenced by the Compound

Given its structural similarity to plant auxins and endogenous signaling molecules, this compound could influence a variety of biochemical pathways that have not yet been characterized for this specific compound.

Potential Areas of Exploration:

Tryptophan Metabolism and the Kynurenine (B1673888) Pathway: The indole moiety is central to tryptophan metabolism. Research could investigate if this compound or its metabolites interact with or modulate enzymes in the kynurenine pathway, which is crucial in both host and microbial metabolism. nih.gov

N-Acyl Amino Acid Signaling: This compound belongs to the N-acyl amino acid (NAAA) family, which are increasingly recognized as important signaling lipids. nih.govresearchgate.net Future work could explore if this compound interacts with receptors and enzymes known to be involved in NAAA signaling, such as fatty acid amide hydrolase (FAAH) or specific G-protein coupled receptors. researchgate.net

Microbial Signaling: Indole is a known signaling molecule in microbial communities, affecting processes like biofilm formation and virulence. metabolon.com Studies in non-human microbial systems could explore whether this compound can modulate these inter-bacterial communication pathways.

Auxin-like Activity in Non-Plant Systems: While IAA is a plant hormone, some of its conjugates have been shown to have effects in non-plant systems. nih.gov It would be intriguing to investigate if this compound exhibits any unforeseen signaling roles in microbial or other non-human model systems. The biosynthesis of IAA conjugates is a known biological process, and this compound could be a substrate or inhibitor of the enzymes involved. ebi.ac.ukresearchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (e.g., metabolomics, proteomics in non-human systems)

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multiple omics datasets. nih.gov This approach can provide an unbiased, holistic view of the cellular response to the compound in non-human systems.

Integrated Omics Strategies:

Proteomics and Metabolomics: Combining proteomics and metabolomics can provide a powerful snapshot of the cellular state. mdpi.com For instance, treating a model organism or cell culture with the compound and subsequently analyzing changes in the proteome (protein expression levels) and metabolome (metabolite concentrations) can reveal affected pathways. nih.gov This could highlight, for example, alterations in both the enzymes of a metabolic pathway and the concentrations of their substrates and products.

Transcriptomics and Network Pharmacology: Transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression in response to the compound. This data can be integrated into network pharmacology models to build a "compound-gene-pathway" interaction map, helping to predict the primary targets and off-target effects of the compound and its derivatives. nih.gov

Functional Genomics: Techniques like CRISPR-Cas9 based screening can be used in conjunction with compound treatment to identify genes that are essential for its activity or that confer resistance. nih.gov This can provide crucial insights into the compound's mechanism of action and potential resistance pathways. researchgate.net

Illustrative Multi-Omics Workflow:

Exposure: Treat a non-human model system (e.g., a bacterial culture or a yeast model) with this compound.

Data Acquisition: Perform parallel transcriptomic, proteomic, and metabolomic analyses on treated versus untreated samples.

Data Integration: Integrate the multi-omics datasets to identify correlated changes across different molecular levels.

Pathway Analysis: Use bioinformatics tools to map the identified genes, proteins, and metabolites to specific biochemical pathways.

Hypothesis Generation: Formulate hypotheses about the compound's mechanism of action based on the perturbed pathways.

Validation: Validate the hypotheses using targeted biochemical and genetic experiments.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, from the synthesis of advanced derivatives to a deep mechanistic insight into its biological function.

Q & A

Q. What are the established synthetic routes for N-(1H-indol-1-ylacetyl)valine, and how can their efficiency be validated experimentally?

The synthesis of this compound typically involves coupling indole derivatives with valine via acetyl linkages. A common method includes:

- Step 1 : Activation of the carboxylic acid group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU .

- Step 2 : Protection of the indole nitrogen to prevent side reactions (e.g., using Boc groups) .

- Step 3 : Purification via column chromatography or HPLC, followed by characterization using -NMR and LC-MS to confirm structural integrity .

Validation : Efficiency is assessed by reaction yield (>70% for optimized protocols) and purity (>95% via HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Primary techniques :

- Secondary techniques :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

- Variable purity : Impurities >5% can skew bioactivity results. Validate compound purity via LC-MS and elemental analysis .

- Assay conditions : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) may alter solubility and activity. Standardize protocols using controls from .

- Statistical rigor : Apply ANOVA or t-tests to assess significance, and report effect sizes with confidence intervals .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?

- Phase 1 : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS at timed intervals (0, 15, 30, 60 min) .

- Phase 2 : Identify metabolites using high-resolution mass spectrometry and compare with databases (e.g., HMDB in ) .

- Controls : Include NADPH-regenerating systems to simulate physiological conditions .

Key metrics : Calculate half-life () and intrinsic clearance (CL) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., indole-binding enzymes) .

- Step 2 : Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .

- Step 3 : Compare computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?

- Standardize protocols : Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail .

- Quality control : Implement in-process monitoring (e.g., TLC or inline IR) to detect deviations early .

- Replication : Synthesize at least three independent batches and statistically compare yields/purity .

Q. How can researchers design dose-response studies to evaluate the cytotoxicity of this compound?

- Cell lines : Use adherent mammalian cells (e.g., HEK-293 or HepG2) with validated viability assays (MTT or Alamar Blue) .

- Dosing : Test a logarithmic concentration range (0.1–100 µM) with triplicate wells per dose .

- Controls : Include vehicle-only (e.g., DMSO) and positive controls (e.g., cisplatin) .

Data analysis : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC values .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Q. What are the best practices for long-term storage of this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.